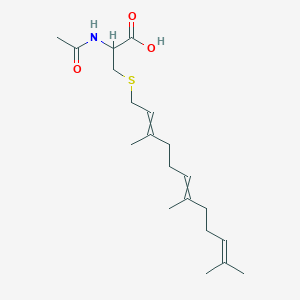

Turosteride (-)-enantiomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

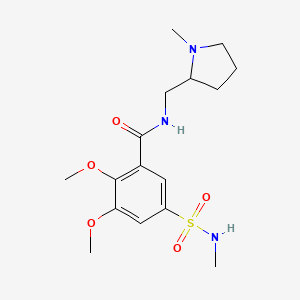

Le turostéride (-)-énantiomère est un inhibiteur sélectif de l'enzyme 5α-réductase. Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone, une hormone androgène puissante. Le turostéride a initialement été étudié pour le traitement de l'hypertrophie bénigne de la prostate, mais il n'a jamais été commercialisé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du turostéride implique plusieurs étapes, à partir de précurseurs stéroïdiensLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de turostéride impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprendrait l'utilisation de réacteurs à haut rendement, de techniques de purification telles que la cristallisation ou la chromatographie, et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : Le turostéride subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools .

4. Applications de la recherche scientifique

Le turostéride a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et la chimie stéroïdienne.

Biologie : Étudié pour ses effets sur le métabolisme des androgènes et la santé de la prostate.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement d'affections comme l'hypertrophie bénigne de la prostate et l'alopécie androgénétique.

Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

5. Mécanisme d'action

Le turostéride exerce ses effets en inhibant sélectivement l'isoforme de type II de l'enzyme 5α-réductase. Cette inhibition empêche la conversion de la testostérone en dihydrotestostérone, réduisant ainsi les niveaux de cette hormone androgène puissante. Les cibles moléculaires comprennent le site actif de l'enzyme 5α-réductase, et les voies impliquées sont liées au métabolisme des androgènes .

Composés similaires :

Finastéride : Un autre inhibiteur sélectif de la 5α-réductase, utilisé pour traiter l'hypertrophie bénigne de la prostate et l'alopécie androgénétique.

Dutastéride : Inhibe les deux isoformes de type I et de type II de la 5α-réductase, utilisé pour des applications thérapeutiques similaires.

Unicité : Le turostéride est unique par sa haute sélectivité pour l'isoforme de type II de la 5α-réductase, avec une sélectivité environ 15 fois plus élevée que pour l'isoforme de type I. Cette sélectivité peut offrir des avantages en termes d'efficacité et de profil d'effets secondaires par rapport à d'autres inhibiteurs .

Applications De Recherche Scientifique

Turosteride has several scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and steroidal chemistry.

Biology: Investigated for its effects on androgen metabolism and prostate health.

Medicine: Explored for potential therapeutic applications in treating conditions like benign prostatic hyperplasia and androgenic alopecia.

Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Turosteride exerts its effects by selectively inhibiting the type II isoform of the enzyme 5α-reductase. This inhibition prevents the conversion of testosterone to dihydrotestosterone, thereby reducing the levels of this potent androgen hormone. The molecular targets include the active site of the 5α-reductase enzyme, and the pathways involved are related to androgen metabolism .

Comparaison Avec Des Composés Similaires

Finasteride: Another selective inhibitor of 5α-reductase, used to treat benign prostatic hyperplasia and androgenic alopecia.

Dutasteride: Inhibits both type I and type II isoforms of 5α-reductase, used for similar therapeutic applications.

Uniqueness: Turosteride is unique in its high selectivity for the type II isoform of 5α-reductase, with about 15-fold selectivity over the type I isoform. This selectivity may offer advantages in terms of efficacy and side effect profile compared to other inhibitors .

Propriétés

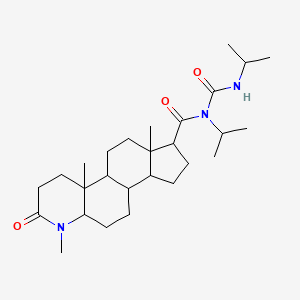

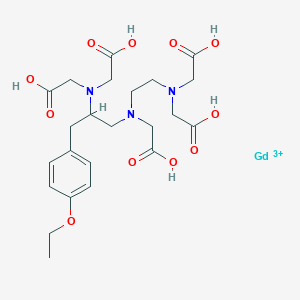

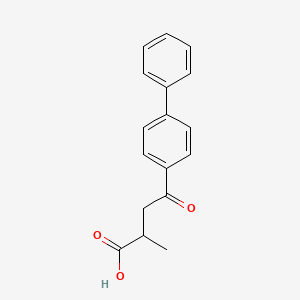

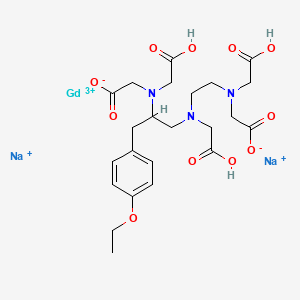

Formule moléculaire |

C27H45N3O3 |

|---|---|

Poids moléculaire |

459.7 g/mol |

Nom IUPAC |

6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33) |

Clé InChI |

WMPQMBUXZHMEFZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)

![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)

![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)

![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)